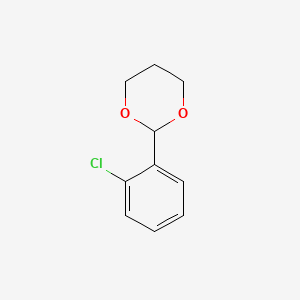
3,5-Dichlorobenzylzincchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichlorobenzylzincchloride is an organozinc compound that features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a zinc chloride moiety attached to the benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichlorobenzylzincchloride typically involves the reaction of 3,5-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Dichlorobenzyl chloride+Zn→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Palladium catalysts are frequently used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a substituted benzene derivative with the desired functional group.
Wissenschaftliche Forschungsanwendungen
3,5-Dichlorobenzylzincchloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: It can be used to synthesize biologically active compounds for pharmaceutical research.
Medicine: It is involved in the synthesis of intermediates for drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 3,5-Dichlorobenzylzincchloride in chemical reactions involves the transfer of the benzyl group to a substrate, facilitated by the zinc chloride moiety. The zinc acts as a Lewis acid, stabilizing the transition state and enhancing the reactivity of the benzyl group. This allows for efficient formation of carbon-carbon bonds in coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorobenzylmagnesiumchloride: Similar in structure but contains magnesium instead of zinc.
3,5-Dichlorobenzylboronic acid: Contains a boronic acid group instead of zinc chloride.
3,5-Dichlorobenzylaluminumchloride: Contains aluminum instead of zinc.
Uniqueness
3,5-Dichlorobenzylzincchloride is unique due to its specific reactivity profile and the stability provided by the zinc chloride moiety. This makes it particularly useful in cross-coupling reactions where other organometallic reagents may not perform as effectively.
Eigenschaften
Molekularformel |
C7H5Cl3Zn |
|---|---|
Molekulargewicht |
260.8 g/mol |
IUPAC-Name |
zinc;1,3-dichloro-5-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
RKQJHOLYOPZDBB-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=CC(=CC(=C1)Cl)Cl.[Cl-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Bicyclo[2.2.1]heptan-1-yl)methanesulfonic acid](/img/structure/B13972305.png)
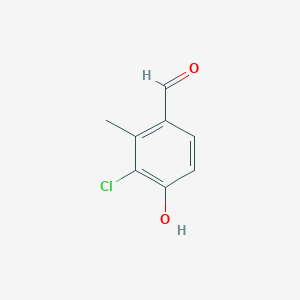
![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
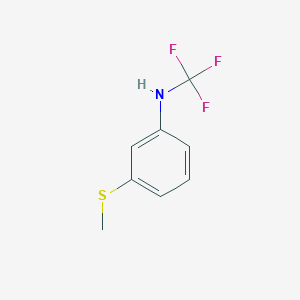
![1-[(6-Methylbenzo[b]thiophene-2-carbonyl)amino]cyclopentanecarboxylic acid](/img/structure/B13972321.png)
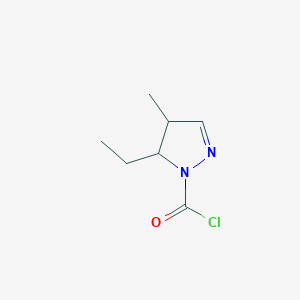

![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
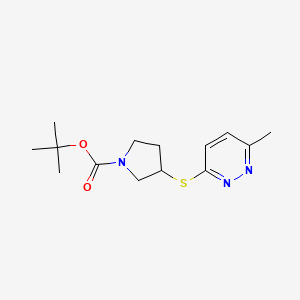
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)
![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
